molecular formula C57H32 B1514581 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] CAS No. 831222-16-3

2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]

Cat. No.: B1514581
CAS No.: 831222-16-3
M. Wt: 716.9 g/mol
InChI Key: MAPCFLKVLLDGMV-UHFFFAOYSA-N
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Description

2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is a compound with the molecular formula C57H32 and a molecular weight of 716.86 . It is used in materials science, particularly in the field of OLED materials . The compound exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF .


Synthesis Analysis

The synthesis of pyrene derivatives, such as 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene], is a complex process that involves multiple steps . The synthesis often involves the use of indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods include the use of reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .


Molecular Structure Analysis

The molecular structure of 2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] is complex, with a large number of carbon and hydrogen atoms . The structure is characterized by two pyrene units attached to a spirobi[fluorene] core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

2,2’-Di(pyren-1-yl)-9,9’-spirobi[fluorene] has a molecular weight of 716.86 . It exhibits UV absorption at 279 and 347 nm and fluorescence at 414 nm in THF . Other physical and chemical properties, such as boiling point and storage conditions, are not well-documented .

Scientific Research Applications

Organic Electronics and Photovoltaics

Spirocyclic aromatic hydrocarbon-based organic nanosheets, such as those derived from pyrene-functionalized spiro[fluorene-9,7'-dibenzo[c,h]acridine], have been developed for eco-friendly aqueous processed thin-film non-volatile memory devices. Their ability to assemble into 2D nanostructures facilitates the synthesis of high-quality, uniform crystalline thin films used in thin-film diodes exhibiting non-volatile bistable electrical switching and photoswitching, making them essential for printed and flexible electronics (Lin et al., 2013).

Light Emitting Materials

Derivatives of 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene] have been synthesized for applications in blue light-emitting materials. A study focused on 2,2',7,7'-tetrapyren-1-yl-9,9'-spirobi-fluorene (TPSBF), highlighting its application in organic light-emitting diodes (OLEDs) due to its high fluorescence yield, extreme thermal stability, and high glass transition temperature. The materials exhibit strong blue emissions, ideal for display and lighting technologies (Wen et al., 2012).

High Luminescence Dyes

The synthesis of highly luminescent pyrene dyes based on a spirobifluorene skeleton demonstrates advancements in the development of dyes with significant emission characteristics. These dyes are designed to prevent fluorescence quenching, showcasing potential in applications requiring high luminescence, such as bioimaging and sensors (Sumi & Konishi, 2010).

Environmentally Sensitive Fluorophores

Innovative nicotinonitriles incorporating pyrene and fluorene moieties have been developed, demonstrating strong blue-green fluorescence emission. These compounds are tailored through a multicomponent domino reaction strategy, offering applications in environmental sensing and materials science due to their pronounced emission spectra (Hussein et al., 2019).

Photochromic Properties

Studies have also explored the photochromic properties of spiro[fluorene-chromenes], analyzing the effects of introducing a spiro-C atom into the pyran ring. This research provides insights into the design of materials with tunable optical properties, relevant for information storage and photo-switching applications (Aldoshin et al., 1998).

Properties

IUPAC Name

2,2'-di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H32/c1-3-13-49-43(11-1)45-27-23-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)31-51(45)57(49)50-14-4-2-12-44(50)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCFLKVLLDGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C=C(C=C3)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70835644
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831222-16-3
Record name 2,2'-Di(pyren-1-yl)-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70835644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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